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Compound of Interest

Compound Name: 3-Biphenylacetic acid, 5-propoxy-

CAS No.: 61888-56-0

Cat. No.: B13950347

Get Quote

Executive Summary
This guide details the synthetic architecture for 3-(carboxymethyl)-5-propoxy-1,1'-biphenyl

(CAS: 61927-06-8), often referred to in literature as 5-propoxy-3-biphenylacetic acid. This

scaffold acts as a critical intermediate in the development of non-steroidal anti-inflammatory

drugs (NSAIDs) and matrix metalloproteinase (MMP) inhibitors.

The methodology proposed herein prioritizes regiochemical integrity and scalability. Unlike

legacy routes that rely on non-selective Friedel-Crafts alkylations, this protocol utilizes a

convergent Suzuki-Miyaura coupling followed by a nitrile homologation sequence. This ensures

precise placement of the propoxy substituent relative to the acetic acid tail, eliminating the

formation of difficult-to-separate regioisomers.

Retrosynthetic Analysis
To achieve the target structure with high fidelity, we disconnect the molecule at two strategic

junctions: the biaryl bond and the acetic acid side chain.
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C-C Biaryl Disconnection: The biphenyl core is best assembled via Palladium-catalyzed

cross-coupling, allowing late-stage assembly of the aromatic rings.

Carbon Homologation: The acetic acid moiety (

) is derived from a benzoic ester precursor via a reduction-cyanation-hydrolysis sequence
(The "Benzyl Nitrile" Route), avoiding the safety hazards of diazomethane used in Arndt-
Eistert homologation.

Visualization: Retrosynthetic Logic

Target: 5-Propoxy-3-biphenylacetic acid

Intermediate A:
5-Propoxy-3-phenylbenzyl bromide

Hydrolysis & Cyanation
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Fragment 1:
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Williamson Etherification
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Figure 1: Retrosynthetic breakdown isolating the biaryl coupling and side-chain extension.

Detailed Synthetic Protocol
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Phase 1: Core Functionalization (Etherification)
The synthesis begins with the installation of the propoxy ether. We utilize Methyl 3-bromo-5-

hydroxybenzoate as the starting material. This scaffold is commercially available and pre-

functionalized to prevent over-alkylation.

Reagents:

-Propyl bromide,

, DMF (N,N-Dimethylformamide).

Mechanism:

Nucleophilic Substitution.

Protocol:

Charge a reaction vessel with Methyl 3-bromo-5-hydroxybenzoate (1.0 equiv) and anhydrous

DMF (0.5 M concentration).

Add Potassium Carbonate (

, 2.5 equiv) in a single portion.

Add

-Propyl bromide (1.2 equiv) dropwise at ambient temperature.

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for

disappearance of the phenol.

Workup: Quench with ice water, extract with Ethyl Acetate (

), and wash organics with brine. Dry over

.[1][2]

Yield Expectation: >90% of Methyl 3-bromo-5-propoxybenzoate.
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Phase 2: Biphenyl Assembly (Suzuki-Miyaura Coupling)
This step constructs the biaryl core. The use of a boronic acid ensures the phenyl ring is

attached specifically at the 3-position, preserving the meta-substitution pattern.

Reagents: Phenylboronic acid,

(Tetrakis),

, Toluene/Ethanol/Water.[3]

Critical Parameter: Degassing the solvents is mandatory to prevent homocoupling of the

boronic acid.

Protocol:

Dissolve Methyl 3-bromo-5-propoxybenzoate (1.0 equiv) and Phenylboronic acid (1.2 equiv)

in Toluene:Ethanol (4:1 ratio).

Add aqueous

(2.0 M, 3.0 equiv).

Degas the biphasic mixture with Nitrogen/Argon for 15 minutes.

Add

(3–5 mol%).[3]

Reflux at 90–100°C for 12 hours.

Purification: Filter through Celite to remove Palladium black. Flash chromatography (Silica,

0-10% EtOAc in Hexanes) yields Methyl 5-propoxy-3-phenylbenzoate.

Phase 3: Side Chain Homologation (The "Benzyl Nitrile"
Sequence)
This is the most technically demanding phase. We must convert the benzoate ester (C1) into

an acetic acid (C2) moiety.
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Step 3A: Reduction to Benzyl Alcohol
Reagents:

(Lithium Aluminum Hydride), THF, 0°C.

Action: Reduces the ester to (5-propoxy-3-phenylphenyl)methanol.

Note: DIBAL-H can be used if milder conditions are required, but LAH is standard for esters.

Step 3B: Chlorination
Reagents:

(Thionyl Chloride), DCM (Dichloromethane), cat. DMF.

Action: Converts the alcohol to 3-(chloromethyl)-5-propoxybiphenyl.

Safety: Evolution of

and

gas; requires a scrubber.

Step 3C: Cyanation (C-C Bond Formation)
Reagents:

(Sodium Cyanide), DMSO, 40°C.

Action: Nucleophilic displacement of chloride generates 3-biphenylacetonitrile, 5-propoxy-.

Control: Keep temperature <60°C to prevent dimerization.

Step 3D: Hydrolysis to Final Acid
Reagents:

(20% aq), Ethanol, Reflux.

Action: Hydrolyzes the nitrile to the carboxylate, followed by acidic workup (
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) to yield the free acid.

Validated Pathway Visualization
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5-hydroxybenzoate

Methyl 3-bromo-
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Figure 2: Forward synthetic pathway illustrating reagent flow from starting benzoate to final

acetic acid.

Analytical Data & Quality Control
To validate the synthesis, the following analytical signatures are expected. These values are

derived from standard shifts for 3,5-disubstituted biphenyls and propyl ethers.

Table 1: Expected 1H NMR Data (CDCl3, 400 MHz)
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Position /
Group

Chemical Shift
(

ppm)

Multiplicity Integration
Assignment
Logic

-COOH 10.5 - 12.0 Broad Singlet 1H

Carboxylic acid

proton

(exchangeable).

Ar-H (Biphenyl) 7.30 - 7.60 Multiplet 5H

Unsubstituted

phenyl ring

protons.

Ar-H (Core) 6.80 - 7.10 Singlets (x3) 3H

H2, H4, H6 on

the central ring

(meta coupling).

-CH2-COOH 3.65 Singlet 2H

Benzylic

methylene alpha

to carbonyl.

-O-CH2- 3.95
Triplet (

Hz)
2H

Propoxy ether

methylene

adjacent to

Oxygen.

-CH2- (Propyl) 1.80 Sextet 2H

Central

methylene of

propyl chain.

-CH3 1.05 Triplet 3H
Terminal methyl

of propyl chain.

Process Safety & Scalability
Exotherm Management: The reduction with

is highly exothermic. On a kilogram scale, dosing must be controlled via jacketed reactors.

Cyanide Handling: Step 3C involves Sodium Cyanide. Waste streams must be treated with

bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
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Impurity Profile: The primary impurity to watch for is the des-bromo byproduct in Step 2 (if

catalyst loading is too low) or hydrolysis of the nitrile stopping at the amide stage (if reflux

time is insufficient).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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